![molecular formula C9H9ClO3 B1596809 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde CAS No. 70842-33-0](/img/structure/B1596809.png)
3-Chloro-5-ethoxy-4-hydroxybenzaldehyde
Overview
Description
3-Chloro-5-ethoxy-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO3 and a molecular weight of 200.619 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a hydroxybenzaldehyde group .Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Derivatives : The compound has been used in synthesizing new 4‑Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, characterized using various analytical techniques (Yüksek et al., 2005).
- Chromatographic Analysis : It has been utilized in chromatographic analyses, particularly in separating chlorinated 4-hydroxybenzaldehydes using non-polar capillary columns (Korhonen & Knuutinen, 1984).
- Polymer Synthesis : 3-Ethoxy-4-hydroxybenzaldehyde was used in the synthesis of bis-aldehyde monomers and their conductive pristine polyazomethines, exhibiting promising electrical properties (Hafeez et al., 2019).
Physical and Chemical Properties
- Thermophysical Properties : Research on solid aldehydes, including 3-ethoxy-4-hydroxybenzaldehyde, provided valuable data on fusion temperatures, enthalpies, entropies, and heat capacities (Temprado et al., 2008).
- Vapor-Liquid Equilibrium Behaviors : Studies have investigated its behaviors in alcohol, providing insights into activity coefficients and dilution properties (Kato et al., 2007).
Environmental and Biochemical Research
- Anaerobic Bacterial Transformation : Its transformation by anaerobic bacteria in environmental samples was studied, highlighting potential pathways in natural degradation processes (Neilson et al., 1988).
Food Science
- Dietary Intake Analysis : Identified as a metabolite in urinary organic acid profiling, indicating its role in understanding dietary impacts and food flavoring agents (Mamer et al., 1985).
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde are currently unknown. This compound is a specialty product for proteomics research
Mode of Action
It is known that the compound chemiluminesces by reacting with potassium permanganate in sulphuric or polyphosphoric acid media
Biochemical Pathways
Given its chemiluminescent properties , it may be involved in redox reactions and could potentially affect pathways related to oxidative stress.
Result of Action
Given its chemiluminescent properties , it may generate reactive oxygen species (ROS) during its interaction with its targets, potentially leading to oxidative stress.
properties
IUPAC Name |
3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWPHQVLVFUYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366363 | |
Record name | 3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethoxy-4-hydroxybenzaldehyde | |
CAS RN |
70842-33-0 | |
Record name | 3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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